

Application Notes and Protocols: eCF309

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Compound of Interest

Compound Name: eCF309

Cat. No.: B10783628

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These application notes provide detailed information on the solubility, preparation, and mechanism of action of **eCF309**, a potent and selective mTOR inhibitor. The included protocols offer guidance for in-vitro experimental use.

Physicochemical Properties and Solubility

eCF309 is a small molecule inhibitor of the mTOR kinase.^{[1][2]} Its chemical and physical properties are summarized below.

Property	Value	Reference
CAS Number	2001571-40-8	[3][4][5]
Molecular Formula	C18H21N7O3	[3][5]
Molecular Weight	383.41 g/mol	[3]
Purity	≥98%	[5]

Solubility Data

The solubility of **eCF309** in various common laboratory solvents is crucial for the preparation of stock solutions and for use in different experimental settings.

Solvent	Solubility	Reference
DMSO	2 mg/mL	[4] [5]
DMF	1.6 mg/mL	[4] [5]
DMSO:PBS (pH 7.2) (1:10)	0.09 mg/mL	[4] [5]

Preparation and Storage

Preparation of eCF309 Stock Solutions

Proper preparation of stock solutions is critical for accurate and reproducible experimental results. The following protocol outlines the preparation of a 10 mM stock solution in DMSO.

Materials:

- **eCF309** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene tubes
- Vortex mixer
- Calibrated pipettes

Protocol:

- **Equilibrate:** Allow the vial of **eCF309** powder to come to room temperature before opening to prevent condensation.
- **Weighing:** Accurately weigh the desired amount of **eCF309** powder. For example, to prepare 1 mL of a 10 mM stock solution, use 0.3834 mg of **eCF309** (based on a molecular weight of 383.41 g/mol).
- **Dissolution:** Add the appropriate volume of DMSO to the **eCF309** powder. To aid dissolution, the tube can be gently heated to 37°C and sonicated in an ultrasonic bath for a short period.
[\[4\]](#)

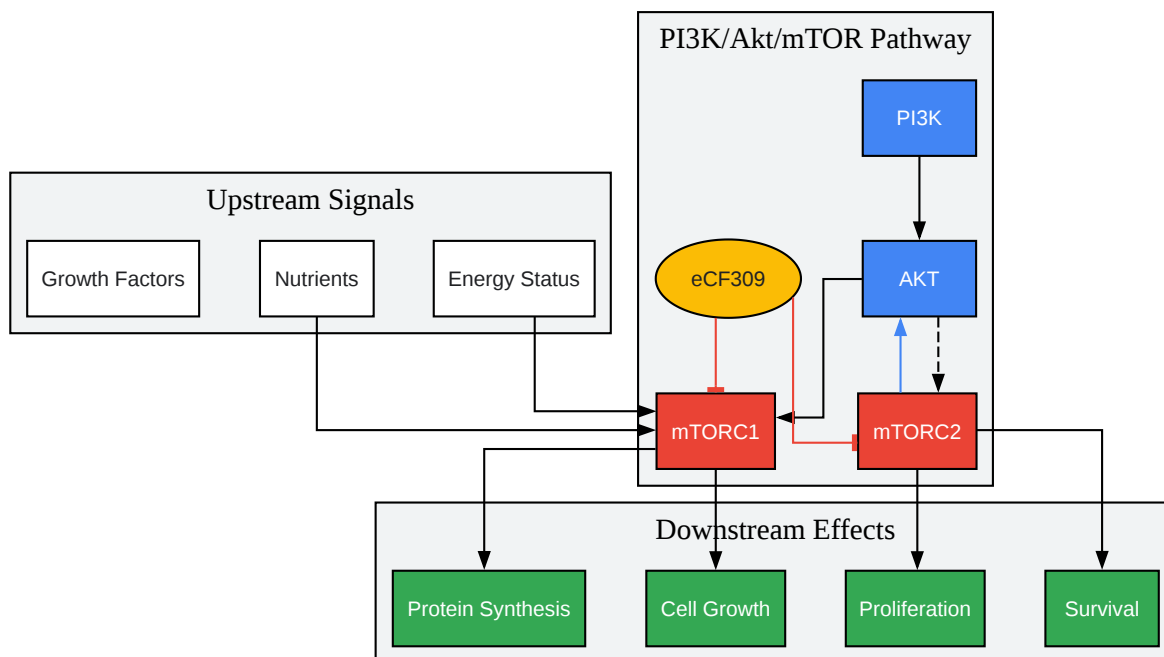
- Mixing: Vortex the solution until the **eCF309** is completely dissolved.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[3] For storage at -80°C, it is recommended to use the solution within 6 months, and for storage at -20°C, within 1 month.[4]

General Synthesis Approach

The synthesis of **eCF309** has been described as relatively simple.[1] It was developed through a ligand-based inhibitor design, followed by focused library synthesis and phenotypic screening to identify compounds with potent cell activity.[1][2][6]

Mechanism of Action and Signaling Pathway

eCF309 is a potent, selective, and cell-permeable ATP-competitive inhibitor of mTOR kinase with an IC₅₀ of 10-15 nM both in vitro and in cells.[1][5] It exhibits high selectivity for mTOR over other kinases, including PI3Ks.[1] The mechanistic Target of Rapamycin (mTOR) is a serine/threonine protein kinase that forms two distinct protein complexes, mTORC1 and mTORC2.[1][6] These complexes act as central regulators of cell metabolism, proliferation, survival, and migration by integrating various extracellular and intracellular signals.[1][6] Increased mTOR signaling is implicated in numerous diseases, including cancer.[1][6] **eCF309** inhibits both mTORC1 and mTORC2 signaling.[6]



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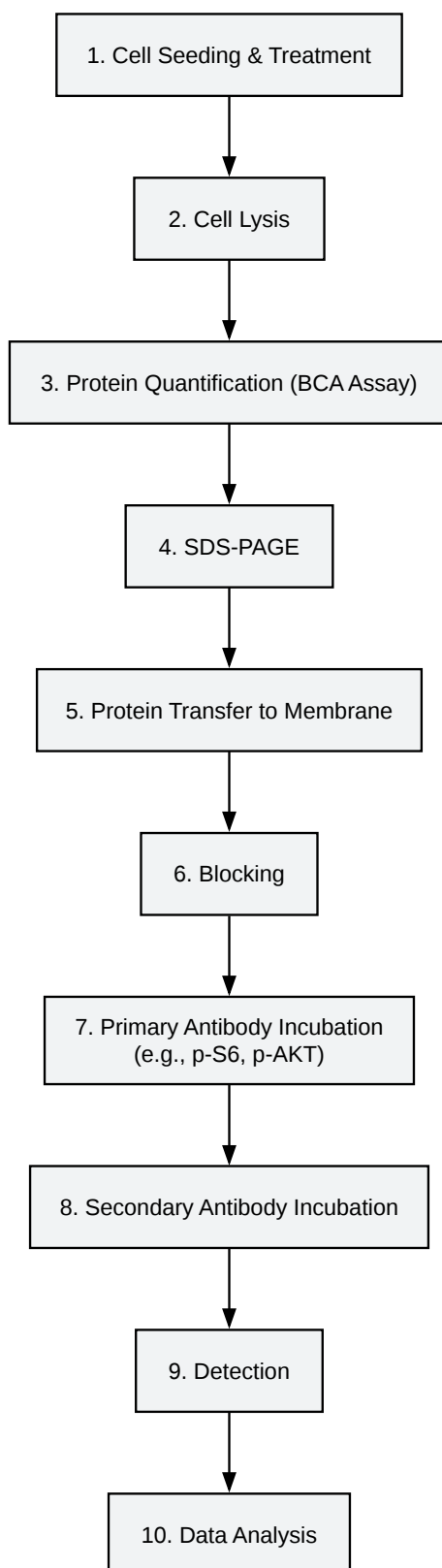
Figure 1: Simplified mTOR Signaling Pathway and the inhibitory action of **eCF309**.

Experimental Protocols

Western Blot Analysis of mTOR Signaling

This protocol describes the use of Western blotting to assess the inhibitory effect of **eCF309** on the mTOR signaling pathway by analyzing the phosphorylation status of downstream targets.

Workflow Diagram



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Figure 2: General workflow for Western Blot analysis.

Protocol:

- **Cell Culture and Treatment:** Seed cells (e.g., MCF7) in 6-well plates and grow until they reach approximately 80% confluency.[6] Treat the cells with varying concentrations of **eCF309** or a vehicle control (e.g., DMSO) for the desired time.
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
- **SDS-PAGE and Protein Transfer:** Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking and Antibody Incubation:** Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-p70S6K, p70S6K, p-S6, S6, p-AKT(S473), and AKT) overnight at 4°C.
- **Secondary Antibody Incubation and Detection:** Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Data Analysis:** Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vitro Kinase Assay

This protocol provides a general method to determine the in-vitro inhibitory activity of **eCF309** on mTOR kinase.

Protocol:

- **Assay Preparation:** Prepare a reaction buffer suitable for the kinase assay.

- **Compound Preparation:** Perform serial dilutions of **eCF309** in the assay buffer to obtain a range of concentrations for testing.
- **Kinase Reaction:** In a microplate, combine the mTOR enzyme, its substrate (e.g., a peptide substrate), and the various concentrations of **eCF309** or a vehicle control.
- **Initiation and Incubation:** Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
- **Detection:** Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays measuring the incorporation of ³²P or ³³P from [γ-³²P/³³P]ATP into the substrate, or non-radioactive methods like fluorescence-based assays.
- **Data Analysis:** Calculate the percentage of kinase inhibition for each concentration of **eCF309** relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

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References

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